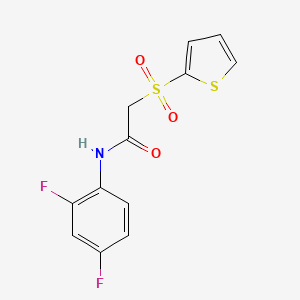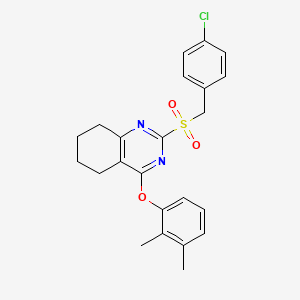
4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazoline core, which is a common scaffold in many biologically active molecules, and a sulfone group, known for its stability and ability to participate in diverse chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Sulfone Group: The sulfone group is introduced via oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Chlorobenzyl and Dimethylphenoxy Groups: These groups are introduced through nucleophilic substitution reactions, where the quinazoline core reacts with 4-chlorobenzyl chloride and 2,3-dimethylphenol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions, although this is less common due to the stability of the sulfone.
Reduction: The sulfone can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding sulfide derivatives.
Substitution: Nitrated or halogenated derivatives of the aromatic rings.
科学研究应用
Chemistry
In chemistry, 4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone can be used as a building block for the synthesis of more complex molecules. Its stable sulfone group and reactive aromatic rings make it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmacophore in drug design. The quinazoline core is known for its presence in various therapeutic agents, including anticancer and antiviral drugs. The sulfone group can enhance the metabolic stability and bioavailability of the compound.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as high thermal stability or resistance to oxidative degradation. It could also serve as a precursor for the synthesis of specialty chemicals used in various applications.
作用机制
The mechanism of action of 4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinazoline core might interact with nucleotide-binding sites, while the sulfone group could participate in hydrogen bonding or electrostatic interactions.
相似化合物的比较
Similar Compounds
4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline: Lacks the sulfone group, which may affect its stability and reactivity.
4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfide: Contains a sulfide group instead of a sulfone, making it more susceptible to oxidation.
4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-quinazoline: Lacks the tetrahydro structure, which could influence its biological activity and solubility.
Uniqueness
The presence of both the sulfone group and the quinazoline core in 4-Chlorobenzyl 4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydro-2-quinazolinyl sulfone makes it unique. The sulfone group provides stability and resistance to metabolic degradation, while the quinazoline core offers potential biological activity. This combination of features can make the compound particularly valuable in drug design and materials science.
属性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfonyl]-4-(2,3-dimethylphenoxy)-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15-6-5-9-21(16(15)2)29-22-19-7-3-4-8-20(19)25-23(26-22)30(27,28)14-17-10-12-18(24)13-11-17/h5-6,9-13H,3-4,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEARPUPHBSXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC(=NC3=C2CCCC3)S(=O)(=O)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B2820044.png)
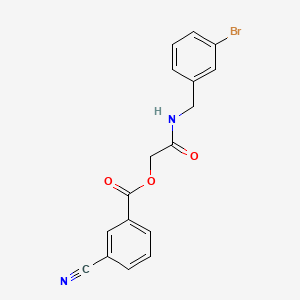
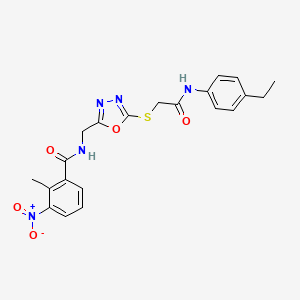
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2820050.png)
![2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2820052.png)
![(E)-2,4-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2820056.png)
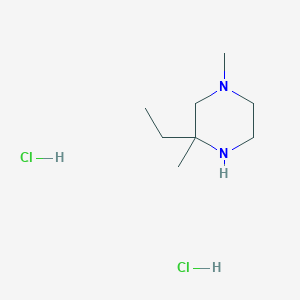

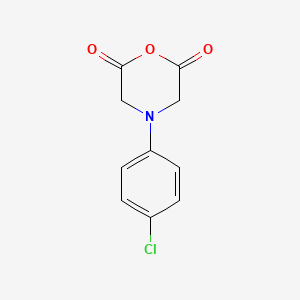
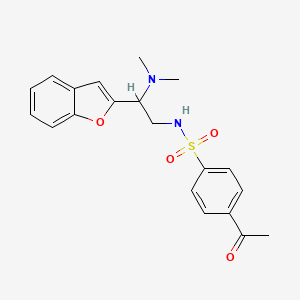
![1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid](/img/structure/B2820064.png)
![{5-[1-(2,2-Diethoxyethyl)imidazol-2-yl]pyridin-3-yl}boronic acid](/img/structure/B2820065.png)
![N'-[2-(1H-indol-3-yl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2820066.png)
